molecular formula C21H30N2O5S B11630466 ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate

ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate

Cat. No.: B11630466
M. Wt: 422.5 g/mol
InChI Key: NOBGEUNIDGHZMI-UHFFFAOYSA-N
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Description

Ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate is an organic compound with a complex structure that includes a pyrrolidinone ring, a phenyl group substituted with a hexyloxy chain, and a cysteinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a hexyloxy substituent can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Cysteinate Moiety: This step involves the reaction of the intermediate compound with cysteine or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the cysteinate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl S-{1-[4-(methoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate: Similar structure but with a methoxy group instead of a hexyloxy group.

    Ethyl S-{1-[4-(ethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

The uniqueness of ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate lies in its specific substituents, which may confer unique chemical and biological properties compared to its analogs. The hexyloxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-amino-3-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate

InChI

InChI=1S/C21H30N2O5S/c1-3-5-6-7-12-28-16-10-8-15(9-11-16)23-19(24)13-18(20(23)25)29-14-17(22)21(26)27-4-2/h8-11,17-18H,3-7,12-14,22H2,1-2H3

InChI Key

NOBGEUNIDGHZMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(C(=O)OCC)N

Origin of Product

United States

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